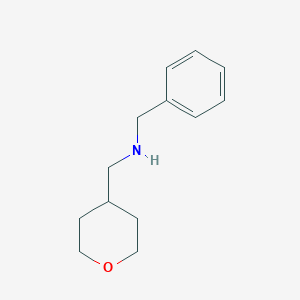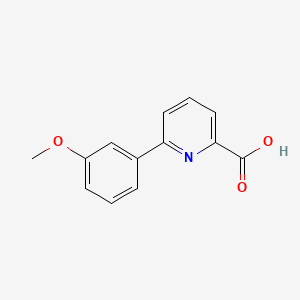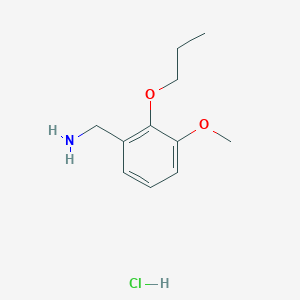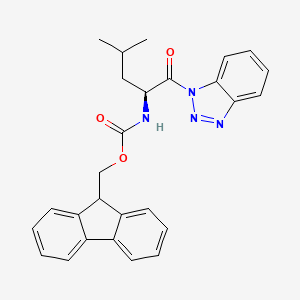
3-(Benzyloxy)benzenethiol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
3-(Benzyloxy)benzenethiol is a key intermediate in the synthesis of various pharmaceutical drugs . It is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various pharmaceutical drugs .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including pharmaceutical drugs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemical reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Benzyloxy)benzenethiol can be synthesized through various methods. One common method involves the reaction of benzyl bromide with magnesium to form a Grignard reagent, which then reacts with sulfur chloride to yield this compound . Another method involves reacting bis-(3-phenyl)disulfide with a benzyl halide, followed by reduction of the obtained bis-(3-benzyloxyphenyl)disulfide .
Industrial Production Methods: Industrial production of this compound often involves the diazotization of substituted or unsubstituted aniline derivatives, followed by reaction with sulfur-containing reagents . This method is efficient, economical, and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)benzenethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Major Products: The major products formed from these reactions include benzoic acids (from oxidation), reduced thiol derivatives (from reduction), and various substituted benzene derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)benzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of other complex molecules.
Biology: The compound has been studied for its potential immunosuppressive properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those with immunosuppressive effects
Eigenschaften
IUPAC Name |
3-phenylmethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDKMWKLTPCOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647871 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431878-96-5 | |
| Record name | 3-(Benzyloxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)




